molecular formula C16H15N5O2 B2951604 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797861-96-1

2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Número de catálogo B2951604
Número CAS: 1797861-96-1
Peso molecular: 309.329
Clave InChI: FWWPCNBLIFUGHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It was designed and synthesized as part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound involved the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.

Mecanismo De Acción

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is its selectivity for PTPs that are overexpressed in disease states. This selectivity minimizes off-target effects and reduces the risk of toxicity. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a potential candidate for clinical development.
One of the main limitations of this compound is its lack of specificity for individual PTPs. This compound inhibits a broad range of PTPs, which can lead to unintended consequences and off-target effects. This compound also has limited solubility in water, which can make it challenging to formulate for clinical use.

Direcciones Futuras

The potential therapeutic applications of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile are vast, and there are many future directions for research. One area of focus is the development of more selective PTP inhibitors that target specific PTPs implicated in disease states. Another area of focus is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of disease and to identify potential biomarkers of response. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves the condensation of 2-cyanonicotinonitrile and 1-(4-piperidinyl)piperazine with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography, yielding this compound as a white solid with a high degree of purity.

Aplicaciones Científicas De Investigación

2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking PTPs that promote tumor growth and survival. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance by activating PTPs that promote insulin signaling. This compound has also been shown to reduce inflammation and oxidative stress, which are key drivers of diabetes complications.
In autoimmune disorders, this compound has been shown to modulate the immune response by inhibiting PTPs that promote inflammation and autoimmunity. This compound has also been shown to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

Propiedades

IUPAC Name

2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c17-10-12-2-1-5-20-15(12)23-13-3-8-21(9-4-13)16(22)14-11-18-6-7-19-14/h1-2,5-7,11,13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWPCNBLIFUGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.